3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide
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Overview
Description
3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide is a complex organic compound that features a benzamide core with a morpholine ring substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide typically involves multiple steps:
Formation of the Benzylmorpholine Intermediate: This step involves the reaction of morpholine with benzyl chloride under basic conditions to form 4-benzylmorpholine.
Acetylation: The benzylmorpholine is then acetylated using acetyl chloride to form 2-(4-benzylmorpholin-2-yl)acetyl chloride.
Coupling with 4-Methylbenzamide: The final step involves the coupling of 2-(4-benzylmorpholin-2-yl)acetyl chloride with 4-methylbenzamide in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, typically under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the interactions of morpholine derivatives with biological targets.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyl group could enhance lipophilicity, improving the compound’s ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Shares the morpholine ring and benzyl group but lacks the acetyl and benzamide functionalities.
4-Methylbenzamide: Contains the benzamide core but lacks the morpholine ring and benzyl group.
N-Benzylmorpholine-2-carboxamide: Similar structure but with a carboxamide group instead of the acetyl group.
Uniqueness
3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide is unique due to the combination of its morpholine ring, benzyl group, and benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[2-(4-benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-7-8-17(21(22)26)11-19(15)23-20(25)12-18-14-24(9-10-27-18)13-16-5-3-2-4-6-16/h2-8,11,18H,9-10,12-14H2,1H3,(H2,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPSRYFSOLKYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)CC2CN(CCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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